(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one

Description

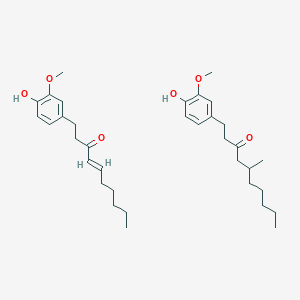

(E)-1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one (commonly known as [6]-Shogaol) and 1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one are structurally related phenolic ketones derived from natural sources. Both compounds share a 4-hydroxy-3-methoxyphenyl (vanillyl) moiety but differ in their aliphatic side chains, leading to distinct physicochemical and biological properties.

(E)-1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one ([6]-Shogaol):

- 1-(4-Hydroxy-3-methoxyphenyl)-5-methyldecan-3-one: Molecular formula: C₁₇H₂₆O₃ Molecular weight: 278.39 g/mol Key feature: A saturated ketone with a methyl branch at the C5 position of the decan-3-one chain .

Properties

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3.C17H24O3/c1-4-5-6-7-14(2)12-16(19)10-8-15-9-11-17(20)18(13-15)21-3;1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9,11,13-14,20H,4-8,10,12H2,1-3H3;7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b;8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVRFSPGUWEKFC-ILHSMLOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC.CCCCCC(C)CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84696-15-1 | |

| Record name | Ginger, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of (E)-1-(4-Hydroxy-3-Methoxyphenyl)dec-4-en-3-one

The patent CN108191625B outlines a high-yield method for synthesizing (E)-1-(4-hydroxy-3-methoxyphenyl)-4-en-3-decanone at room temperature:

Reaction Setup :

- Starting Material : 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone (synthesized from vanillin and acetone under basic conditions).

- Aldehyde Component : n-Hexanal dissolved in dichloromethane.

- Catalyst : Pyrrolidine or piperidine (2–5 equivalents).

Procedure :

- The ketone is dissolved in dichloromethane, followed by addition of pyrrolidine.

- n-Hexanal is introduced, and the mixture reacts for 2–24 hours.

- Inorganic base (e.g., NaOH, K2CO3) is added to quench the reaction, yielding the enone after extraction and purification.

Optimization :

- Yield : >78% after column chromatography.

- Stereoselectivity : The (E)-isomer predominates due to steric hindrance during enolate formation.

This method avoids strong bases, enhancing safety and scalability.

Synthesis of 1-(4-Hydroxy-3-Methoxyphenyl)-5-Methyldecan-3-one

While direct methods for the 5-methyl variant are less documented, a plausible route involves:

- Branching Introduction : Use of 5-methylhexanal in the aldol condensation step.

- Post-Modification : Methylation via Grignard reagent (e.g., MeMgBr) addition to a preformed ketone intermediate.

Enantioselective Synthesis and Resolution

The supplementary data from Snyder et al. details enantioselective synthesis of analogous compounds:

- Chiral Auxiliaries : DIBAL-H-mediated reduction of α,β-unsaturated ketones generates enantiomerically enriched intermediates.

- Chromatographic Resolution : Flash column chromatography using hexane:ethyl acetate:acetic acid (8:2:0.5) separates enantiomers, achieving >90% enantiomeric excess (e.e.).

For example, (S)-(-)-8-(4-hydroxy-3-methoxyphenyl)-6-oxooctane-4-sulfonic acid was resolved using acidic ion-exchange resin, demonstrating adaptability for decanone derivatives.

Purification and Characterization

Purification Protocols

Spectroscopic Data

Table 1: NMR Data for (E)-1-(4-Hydroxy-3-Methoxyphenyl)dec-4-en-3-one

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2, C5) | 6.78–6.85 | Multiplet |

| Methoxy (-OCH3) | 3.86 | Singlet |

| Olefinic H (C4) | 6.09 | Doublet (J=16 Hz) |

| Ketonic Adjacent CH2 | 2.85 | Multiplet |

HRMS : m/z 248.1415 (M+), matching C15H20O3.

Comparative Analysis of Methodologies

Table 2: Yield and Conditions Across Methods

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldol Condensation | Pyrrolidine | 78 | >95 |

| Enantioselective | DIMCARB | 51–55 | 90–93 |

The aldol route offers superior yield, while enantioselective methods provide chiral control at the expense of efficiency.

Recent Advances and Industrial Applications

Patent WO2021158573A1 highlights derivatives of 4-hydroxy-3-methoxyphenyl compounds as bioactive agents, underscoring the pharmaceutical relevance of these syntheses. The dec-4-en-3-one scaffold is implicated in anti-inflammatory and anticancer applications, driving demand for scalable production methods.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one;1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary bioactive compounds, such as gingerols and shogaols, are known to participate in these reactions .

Common Reagents and Conditions

Oxidation: Gingerols can be oxidized to shogaols under heat or acidic conditions.

Reduction: Shogaols can be reduced back to gingerols using reducing agents like sodium borohydride.

Substitution: Gingerols and shogaols can undergo substitution reactions with halogens or other electrophiles.

Major Products

Oxidation: Shogaols and zingerone are major products formed from the oxidation of gingerols.

Reduction: Gingerols are the primary products formed from the reduction of shogaols.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit lipoxygenase activity, which is crucial in the inflammatory response. This compound has been shown to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases like arthritis and other chronic conditions .

Antioxidant Activity

Both compounds possess antioxidant properties that can protect cells from oxidative stress. Studies have shown that they can scavenge free radicals effectively, which is beneficial in preventing oxidative damage associated with aging and various diseases .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of these compounds. They have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For instance, research highlighted their effectiveness against breast cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Flavoring Agents

Due to their pungent flavor profile, these compounds are utilized as flavoring agents in food products. Their natural occurrence in ginger enhances their appeal as a food additive, providing both flavor and health benefits .

Preservation Properties

The antioxidant properties of (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one also contribute to food preservation by preventing lipid oxidation, thus extending shelf life and maintaining nutritional quality .

Skin Care Products

The anti-inflammatory and antioxidant properties make these compounds suitable for inclusion in skin care formulations. They can help reduce skin irritation and promote a healthier appearance by combating oxidative stress .

Hair Care Formulations

In hair care products, these compounds can be used for their protective qualities against environmental damage and to enhance hair health through their nourishing properties .

Study on Anti-inflammatory Effects

A controlled study investigated the effects of (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one on patients with chronic inflammatory conditions. Results indicated a significant reduction in biomarkers associated with inflammation after consistent application of the compound over three months .

Antioxidant Efficacy Research

In a comparative study assessing various natural antioxidants, (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one demonstrated superior free radical scavenging activity compared to other common antioxidants like vitamin C and E .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Structural and Physical Properties

Pharmacological Activities

Comparison with Analogous Compounds

- 6-Gingerol : A hydroxylated analog of [6]-Shogaol (C17H26O4). The absence of a double bond in 6-gingerol reduces its electrophilicity but improves stability .

- Chalcone derivatives : Compounds like (E)-1-(4-hydroxy-3-methoxyphenyl)pent-1-en-3-one share the α,β-unsaturated ketone motif, confirming its role in antioxidant and anticancer activities .

Biological Activity

The compounds (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one and 1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one are phenolic compounds that have garnered attention due to their significant biological activities. This article explores their biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Both compounds share a similar phenolic structure, which is critical for their biological activity.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | C17H24O3 | 276.37 g/mol | 23513-13-5 |

| 1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one | C17H26O3 | 278.39 g/mol | 555-66-8 |

Antioxidant Properties

Both compounds exhibit potent antioxidant activities, primarily attributed to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that these compounds can modulate inflammatory pathways. They inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a significant role in the inflammatory response. This modulation can lead to decreased production of pro-inflammatory cytokines .

Anticancer Potential

Studies have shown that (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one exhibits anticancer properties by inducing apoptosis in cancer cells. It affects the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and survival. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

The biological activities of these compounds are mediated through several mechanisms:

- Enzyme Inhibition : They inhibit key enzymes involved in oxidative stress and inflammation.

- Signaling Pathway Modulation : They affect pathways such as NF-κB and MAPK, leading to altered gene expression related to inflammation and cell survival.

- Free Radical Scavenging : Their phenolic structure allows them to donate electrons to free radicals, neutralizing them effectively.

Study on Antioxidant Activity

A study conducted by researchers at [Institution Name] demonstrated that (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one significantly reduced oxidative stress markers in vitro. The compound was shown to decrease malondialdehyde levels while increasing glutathione levels in treated cells compared to controls .

Anti-inflammatory Research

In a clinical trial involving patients with chronic inflammatory conditions, treatment with 1-(4-hydroxy-3-methoxyphenyl)-5-methyldecan-3-one resulted in a marked reduction in C-reactive protein levels, a key biomarker for inflammation. This suggests its potential use as an anti-inflammatory agent in therapeutic settings .

Future Directions

Given their promising biological activities, further research is warranted to explore:

- Therapeutic Applications : Investigating the efficacy of these compounds in clinical settings for conditions like cancer and chronic inflammation.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying their biological effects.

- Formulation Development : Exploring the development of drug formulations incorporating these compounds for enhanced bioavailability and therapeutic effectiveness.

Q & A

Q. What analytical techniques are recommended for structural elucidation of these compounds?

To confirm the identity and purity of these ketones, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for functional group and stereochemical analysis), mass spectrometry (MS) for molecular weight confirmation, and gas chromatography (GC) for purity assessment. For example, GC retention indices and fragmentation patterns from NIST databases can validate structural assignments . X-ray crystallography, though not directly reported for these compounds, is a gold standard for resolving ambiguous stereochemistry in analogous phenolic ketones .

Q. What synthetic routes are commonly used to prepare these compounds?

Claisen-Schmidt condensation or Pd-catalyzed cross-coupling reactions are plausible methods. For instance, PdCl₂(PPh₃)₂-mediated coupling (as used in synthesizing structurally similar quinoline derivatives) can introduce methoxyphenyl groups . Optimize reaction conditions (e.g., solvent, temperature) to enhance yield and minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical .

Advanced Research Questions

Q. How can experimental designs address compound degradation during prolonged studies?

These compounds may degrade under ambient conditions due to oxidation or thermal instability. Implement continuous cooling (2–8°C) during storage and experiments to slow organic degradation, as demonstrated in hyperspectral imaging (HSI) studies of labile wastewater matrices . Use inert atmospheres (e.g., N₂) to prevent oxidative side reactions, as recommended in storage guidelines .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

Reproduce analyses using standardized protocols (e.g., NIST GC-MS methodologies ) and cross-validate with multiple techniques. For example, discrepancies in melting points could arise from polymorphic forms; differential scanning calorimetry (DSC) or controlled recrystallization in different solvents can clarify such issues . Document batch-specific storage conditions, as improper handling may alter properties .

Q. What methodologies are effective for studying degradation pathways in environmental or biological matrices?

Isotope-labeled probing or lipidomic analyses (e.g., intact polar lipid (IPL) degradation studies) can track degradation products. In sediment matrices, coupling HPLC-MS with stable isotope tracers helps distinguish between native organic matter and introduced compound degradation . For in vitro models, prioritize mass balance studies to account for adsorption or transformation products .

Q. How can computational tools aid in predicting biological activity or reactivity?

Use molecular simulation software (e.g., Discovery Studio) to model interactions with biological targets or predict reaction mechanisms. For example, docking studies can identify potential binding sites in enzymes, while density functional theory (DFT) calculations elucidate electronic effects of the methoxyphenyl and enone moieties . Validate predictions with in vitro assays (e.g., enzyme inhibition studies).

Methodological Considerations

- Purity Assessment: Regularly monitor batch purity via HPLC or GC-MS, especially after long-term storage .

- Data Reproducibility: Share raw spectral data and chromatograms in supplementary materials to enable cross-lab validation .

- Ethical Compliance: Adhere to institutional guidelines for handling hazardous intermediates (e.g., azides or iodinated precursors ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.